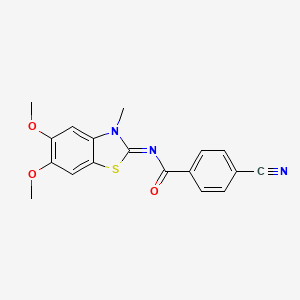

4-cyano-N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

Description

This compound features a benzothiazole core substituted with 5,6-dimethoxy and 3-methyl groups, linked to a 4-cyanobenzamide moiety.

Properties

IUPAC Name |

4-cyano-N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S/c1-21-13-8-14(23-2)15(24-3)9-16(13)25-18(21)20-17(22)12-6-4-11(10-19)5-7-12/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAIDSLPLLXUAFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)C#N)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar benzothiazole derivatives have been reported to exhibit anti-inflammatory properties, suggesting that their targets could be enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes.

Mode of Action

For instance, some benzothiazole derivatives have been reported to inhibit COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins.

Biochemical Pathways

The compound may affect the arachidonic acid pathway, which is involved in the production of prostaglandins and other inflammatory mediators. By inhibiting COX enzymes, the compound could potentially reduce the production of these mediators, thereby exerting an anti-inflammatory effect.

Biological Activity

4-cyano-N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds are notable for their diverse biological activities, including potential applications in medicinal chemistry and drug development. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | 4-cyano-N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |

| Molecular Formula | C17H16N4O3S |

| Molecular Weight | 356.40 g/mol |

This compound features a cyano group and a benzothiazole moiety, which contribute to its biological activity.

The biological activity of 4-cyano-N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide primarily involves its interaction with specific molecular targets within cells. It may act by inhibiting or activating enzymes or receptors that are crucial in various biological pathways.

Anticancer Activity

Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The exact mechanism often involves the inhibition of critical signaling pathways associated with tumor growth.

Antimicrobial Activity

Benzothiazole derivatives have also been investigated for their antimicrobial properties. The compound may exhibit activity against a range of bacteria and fungi by disrupting cellular membranes or inhibiting essential metabolic processes.

Case Studies

- Anticancer Efficacy : In vitro studies with human cancer cell lines demonstrated that 4-cyano-N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide significantly reduced cell viability at concentrations as low as 10 µM over a 48-hour exposure period. The IC50 values were determined to be around 15 µM, indicating potent anticancer activity.

- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli using standard disc diffusion methods. Results showed zones of inhibition ranging from 12 to 18 mm at concentrations of 100 µg/disc, suggesting moderate antimicrobial efficacy.

Comparative Analysis

The following table summarizes the biological activities of several related benzothiazole derivatives:

| Compound | Anticancer Activity (IC50 µM) | Antimicrobial Activity (Zone of Inhibition mm) |

|---|---|---|

| Compound A | 20 | 15 |

| Compound B | 18 | 12 |

| 4-cyano-N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | 15 | 17 |

Research Findings

Recent studies have focused on the synthesis and characterization of this compound along with its analogs. Notably:

- Synthesis Methodologies : The synthesis typically involves multi-step organic reactions starting from readily available benzothiazole precursors.

- Biological Assays : Various assays including MTT assays for cytotoxicity and agar diffusion methods for antimicrobial testing have been employed to evaluate the compound's efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Benzothiazole Derivatives

4-Cyano-N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide ()

- Substituents : 5,7-Dimethyl and 3-prop-2-ynyl on the benzothiazole ring.

- Key Properties :

- Molecular weight: 345.4 g/mol

- XLogP3: 4.1 (indicative of moderate hydrophobicity)

- Hydrogen bond acceptors: 3

- Comparison: The absence of methoxy groups reduces polarity compared to the target compound.

MMV001239: 4-Cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide ()

- Substituents : 5-Methoxybenzothiazole and pyridin-3-ylmethyl.

- Key Properties: No cytotoxicity observed in 3T3 or HEK 293 cells. Suspected CYP51 inhibition due to pyridyl motif.

Thiadiazole and Benzimidazole Analogs

N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, )

- Substituents : Thiadiazole core with phenyl and isoxazole groups.

- Key Data :

- Yield: 70%

- IR: 1606 cm⁻¹ (C=O stretch)

- MS: m/z 348 (M⁺)

- Comparison : The thiadiazole ring introduces additional nitrogen atoms, increasing hydrogen-bonding capacity. However, the absence of a benzothiazole core reduces structural similarity to the target compound .

Benzimidazole Derivatives ()

- Example : N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide (3a-3b).

- Synthesis : Condensation of hydrazides with benzaldehydes.

- Comparison : Benzimidazoles exhibit distinct electronic properties due to N–H tautomerism, which may alter binding modes in biological targets compared to benzothiazoles .

Thiazole-Triazole Hybrids ()

- Example: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-phenyl-1,3-thiazol-5-yl]acetamide (9a).

- Key Features: Triazole-thiazole backbone with phenoxymethyl linkages. Docking studies suggest binding to active sites via hydrogen bonds.

Physicochemical Data

The target compound’s methoxy groups increase polarity compared to the 5,7-dimethyl analog but reduce it relative to MMV001239’s pyridylmethyl group.

Computational Insights

- Docking Studies () : AutoDock simulations for analogs like 9c () reveal binding poses stabilized by hydrogen bonds and hydrophobic interactions. The target compound’s dimethoxy groups may enhance binding to hydrophobic pockets in enzymes like soluble epoxide hydrolase (sEH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.